REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[Cl:11][CH2:12][C:13](Cl)=[O:14]>C1COCC1>[Cl:11][CH2:12][C:13]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1)=[O:14]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
TEA
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
then stirred at this temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between DCM (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase washed with saturated brine solution (50 mL)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Approximately half the crude product was purified by column chromatography (Biotage SP1)
|
Type
|
WASH
|
Details
|
eluting with isohexane→30% EtOAc-isohexane
|
Type
|
CUSTOM
|
Details
|
The combined material was triturated with EtOAc-isohexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=NC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.6 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |